In Vivo Bronchoprotective Potency: ED50 of Ilmetropium Iodide vs. Ipratropium Bromide and Atropine Sulfate
Ilmetropium iodide demonstrates a 2.6-fold lower ED50 than ipratropium bromide and a 9.8-fold lower ED50 than atropine sulfate in an in vivo acetylcholine-induced bronchoconstriction model in anesthetized guinea pigs [1]. The relative activity, normalized to atropine sulfate (1.0), is 10.0 for ilmetropium iodide versus 3.9 for ipratropium bromide [1].
| Evidence Dimension | In vivo bronchoprotective potency (ED50) |
|---|---|
| Target Compound Data | 0.45 ± 0.13 µg/kg (i.v.) |
| Comparator Or Baseline | Ipratropium bromide: 1.17 ± 0.37 µg/kg (i.v.); Atropine sulfate: 4.43 ± 0.55 µg/kg (i.v.) |
| Quantified Difference | 2.6-fold lower than ipratropium bromide; 9.8-fold lower than atropine sulfate |
| Conditions | Acetylcholine-induced bronchoconstriction in anesthetized guinea pigs; intravenous administration |
Why This Matters
A lower ED50 value indicates superior potency, enabling lower dosing requirements or enhanced efficacy at equivalent doses in experimental models of airway hyperresponsiveness.
- [1] Molostova T, Chuchalin A, Kalinin Y, Skachilova S, Proskurina O. Comparative activity of ilmetropium iodide and other anticholinergic drugs. European Respiratory Journal. 2018;52(suppl 62):PA5260. View Source
